molecular formula C9H15N3 B2596755 2,3-Dimethyl-4,5,6,7-tetrahydroindazol-6-amine CAS No. 1781627-96-0

2,3-Dimethyl-4,5,6,7-tetrahydroindazol-6-amine

Cat. No.: B2596755
CAS No.: 1781627-96-0
M. Wt: 165.24
InChI Key: WVYMWOVWLCQECG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4,5,6,7-tetrahydroindazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, with its unique structure, has garnered interest in scientific research for its potential therapeutic and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4,5,6,7-tetrahydroindazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazones with suitable aldehydes or ketones, followed by cyclization under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Solvent recovery and purification steps are also integral to the industrial synthesis to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4,5,6,7-tetrahydroindazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,3-Dimethyl-4,5,6,7-tetrahydroindazol-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Indazole: The parent compound with a similar core structure but without the specific substitutions.

    2-Methyl-4,5,6,7-tetrahydroindazol-6-amine: A closely related compound with a single methyl group.

    3-Phenyl-2,4,5,6,7-tetrahydroindazole: Another derivative with a phenyl group substitution.

Uniqueness: 2,3-Dimethyl-4,5,6,7-tetrahydroindazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dimethyl-4,5,6,7-tetrahydroindazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h7H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYMWOVWLCQECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(CC2=NN1C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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